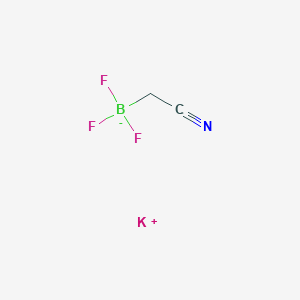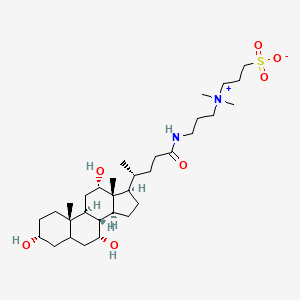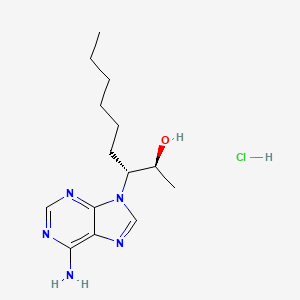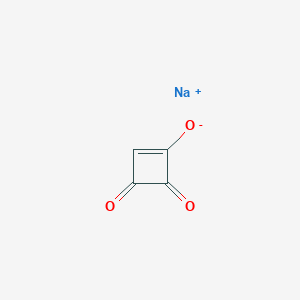![molecular formula C11H9NO2 B7881446 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one CAS No. 33793-83-8](/img/structure/B7881446.png)
3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one
Overview
Description
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one is a heterocyclic compound that features a fused furan and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine in refluxing acetonitrile under an inert atmosphere . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate in this process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using lithium aluminium hydride to convert esters to alcohols.
Substitution: Intramolecular nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide in ethanol and cyclohexane under reflux conditions.
Reduction: Lithium aluminium hydride in tetrahydrofuran at room temperature.
Substitution: Pyridinium ylides generated in situ from pyridinium salts using 1,1,3,3-tetramethylguanidine in refluxing acetonitrile.
Major Products Formed
Oxidation: Formation of aldehydes from methyl groups adjacent to nitrogen heterocycles.
Reduction: Formation of alcohols from esters.
Substitution: Formation of 2,3-dihydrofuro[3,2-h]quinolines.
Scientific Research Applications
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is of interest as a potential inhibitor of aldose reductase and as an antimalarial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s unique structure makes it a valuable subject for studying the interactions of heterocyclic compounds with biological systems.
Mechanism of Action
The mechanism of action of 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential as an aldose reductase inhibitor suggests that it may interact with the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can be beneficial in managing complications related to diabetes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[3,2-h]quinolines: These compounds share a similar fused ring system and have been studied for their potential as aldose reductase inhibitors and antimalarial agents.
1,3-Dihydrofuro[4,3-b]quinolin-3-ol: This compound is another derivative of quinoline with a furan ring, synthesized using selenium dioxide.
Uniqueness
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one is unique due to its specific ring fusion pattern and the presence of a lactone moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3,9-dihydro-2H-furo[2,3-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-7-3-1-2-4-9(7)12-11-8(10)5-6-14-11/h1-4H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRMFJWKJCSXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274448 | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33793-83-8 | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33793-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


carbohydrazide](/img/structure/B7881364.png)


![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)




![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B7881402.png)

![(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7881423.png)



